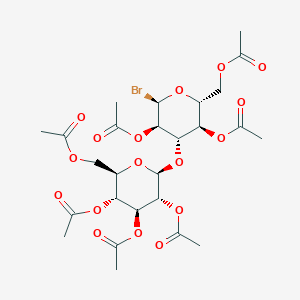

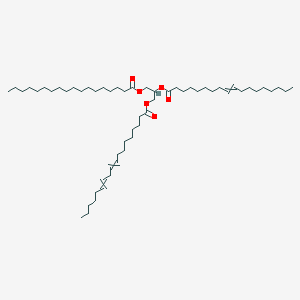

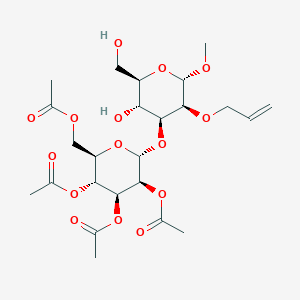

![molecular formula C₃₂H₄₂N₈Na₂O₁₉S₅ B1140001 6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt CAS No. 1044220-56-5](/img/structure/B1140001.png)

6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt is a complex chemical compound with applications in protein cross-linking and labeling due to its specific chemical structure and properties.

Synthesis Analysis

The synthesis of related compounds involves the use of N-hydroxysulfosuccinimide, a hydrophilic ligand for preparing active esters. This ligand is incorporated into protein cross-linking reagents like 3,3'-dithiobis(sulfosuccinimidyl propionate), which is efficient at physiological pH and cleavable under mild conditions (Staros, 1982).

Molecular Structure Analysis

The molecular structure of related compounds, such as bis(tri-n-butyltin) esters of dicarboxylic acid, shows a three-dimensional framework with significant space for chemical interactions, crucial for the compound’s function in cross-linking and labeling (Yin, Wang, & Ma, 2003).

Chemical Reactions and Properties

Compounds like sulfosuccinimidyl-2-(p-azidosalicylamido)-1,3'-dithiopropionate demonstrate the ability to cross-link proteins, indicating similar potential for 6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid (Shephard et al., 1988).

Physical Properties Analysis

The physical properties of such compounds, particularly their solubility and stability, are crucial for their application in biochemistry. For instance, [35S]dithiobis(succinimidyl propionate) demonstrates high reactivity under mild conditions and a long solution half-life (Lomant & Fairbanks, 1976).

Chemical Properties Analysis

Compounds like 4-Sulfotetrafluorophenyl (STP) esters, which are highly water-soluble and react readily with primary amines, suggest that the compound would have similar reactive properties with amines, making it valuable in protein labeling (Gee, Archer, & Kang, 1999).

Scientific Research Applications

Protein Cross-linking

One application of compounds similar to the specified chemical is in protein cross-linking. N-hydroxysulfosuccinimide esters, like the one , are incorporated into cross-linking reagents, demonstrating efficiency at physiological pH and quantitatively cleavable by reduction under mild conditions. These reagents have been shown to be membrane impermeant, useful in experiments with human erythrocytes and erythrocyte membranes (Staros, 1982).

Photoaffinity Labeling

Such chemicals can also be used as photoaffinity labeling reagents. For instance, sulfosuccinimidyl active esters have been synthesized for this purpose, demonstrating efficient photolysis at wavelengths greater than 300 nm, capable of crosslinking by carbene insertion processes (Hahn & Southwick, 1991).

Probe Synthesis for Biochemical Studies

The synthesis of derivatives of biotinylated compounds, such as 6β-Aminoestradiol and its biotin conjugates, illustrate another application in probe synthesis for biochemical studies. These probes are synthesized from amino derivatives and used in various biological research contexts (Adamczyk, Mattingly, & Reddy, 1998).

Surface-Active Properties Investigation

Compounds like these have also been studied for their surface-active properties. Research into salts of alpha-sulfonated acids and esters explores their solubility, detergency, and surface-active properties, extending the range of potential applications (Stirton, Weil, & Bistline, 1954).

Analytical Applications

Furthermore, these compounds have been used in the synthesis and characterization of materials for analytical applications. For example, they have been employed in the synthesis of poly(azo-ester-imide)s and their use in interfacial polycondensation, relevant in analytical chemistry (Hajipour et al., 2009).

Mechanism of Action

Target of Action

The primary targets of this compound are molecules containing primary amines . These targets play a crucial role in various biological processes, including protein-protein interactions and cellular signaling pathways.

Mode of Action

The compound interacts with its targets through amine-reactive N-hydroxysulfosuccinimide (NHS) esters located at each end of an 8-carbon spacer arm . These NHS esters react with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimide leaving group .

Biochemical Pathways

The compound affects the biochemical pathways involving protein-protein interactions . By forming stable amide bonds with primary amines, it can crosslink proteins, thereby altering their interactions and potentially affecting downstream signaling pathways.

Pharmacokinetics

It is known to bewater-soluble , which could influence its absorption and distribution. Its stability and reactivity suggest that it might be metabolized through reactions with primary amines

Result of Action

The compound’s action results in the crosslinking of proteins . This can have various molecular and cellular effects, depending on the specific proteins involved. For example, it could alter protein conformation, disrupt or stabilize protein-protein interactions, or affect the activity of enzymes or receptors .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity with primary amines is pH-dependent, occurring at pH 7-9 . Therefore, changes in pH could affect its mode of action. Additionally, because it is water-soluble , its action could be influenced by the hydration status of the environment. Lastly, as it is a membrane-impermeable compound , its access to intracellular targets could be limited, affecting its efficacy.

properties

IUPAC Name |

disodium;1-[3-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-[[3-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-3-oxopropyl]amino]-3-oxopropanoyl]amino]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44N8O19S5.2Na/c41-20(4-2-1-3-17-26-16(15-60-17)36-32(51)38-26)33-10-12-62-61-11-7-21(42)37-27(28(47)34-8-5-24(45)58-39-22(43)13-18(30(39)49)63(52,53)54)29(48)35-9-6-25(46)59-40-23(44)14-19(31(40)50)64(55,56)57;;/h16-19,26-27H,1-15H2,(H,33,41)(H,34,47)(H,35,48)(H,37,42)(H2,36,38,51)(H,52,53,54)(H,55,56,57);;/q;2*+1/p-2/t16-,17-,18?,19?,26-,27?;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMFLQXVLGIMDB-FCUPWUOZSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCNC(=O)C(C(=O)NCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])NC(=O)CCSSCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])C(=O)NCCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])NC(=O)N2.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42N8Na2O19S5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1049.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

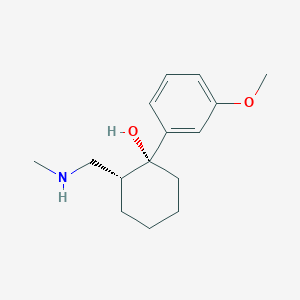

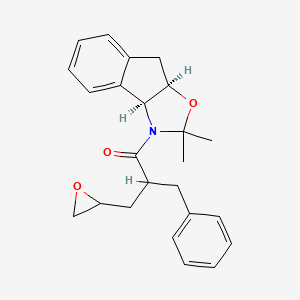

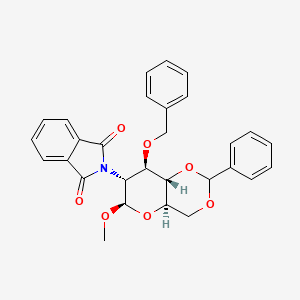

![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)

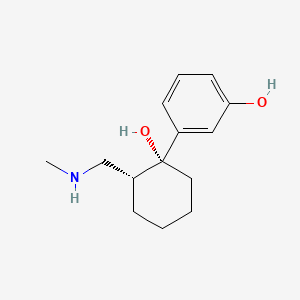

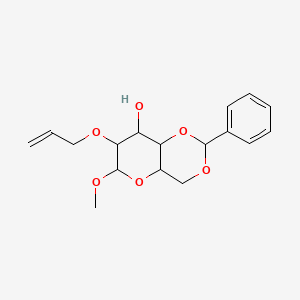

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)

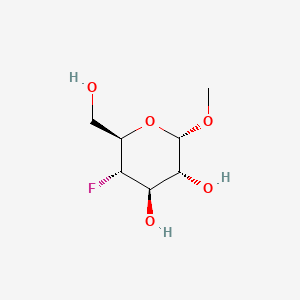

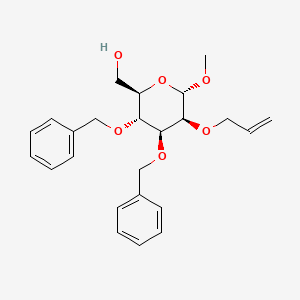

![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)